Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate

Vue d'ensemble

Description

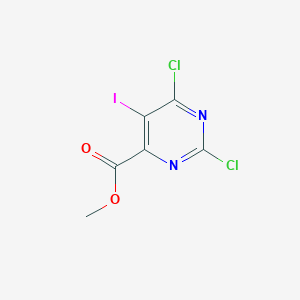

Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate is a chemical compound with the molecular formula C6H3Cl2IN2O2 and a molecular weight of 332.91 g/mol It is a pyrimidine derivative, characterized by the presence of chlorine and iodine substituents on the pyrimidine ring, along with a methyl ester group at the 4-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate typically involves the halogenation of a pyrimidine precursor followed by esterification. One common method includes the chlorination of 2,6-dichloropyrimidine, followed by iodination at the 5-position. The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine and iodine atoms undergo nucleophilic substitution under varying conditions. The iodine at position 5 is more reactive due to its larger atomic radius and weaker bond strength compared to chlorine.

Cross-Coupling Reactions

The iodine atom facilitates palladium-catalyzed cross-coupling reactions, enabling aryl/heteroaryl functionalization.

Reductive Dehalogenation

Controlled reduction selectively removes halogens, depending on the reagent:

Ester Group Modifications

The methyl ester undergoes hydrolysis or transesterification, enabling carboxylate diversification:

Heterocyclic Ring Functionalization

The pyrimidine ring participates in cycloaddition and alkylation reactions:

Applications De Recherche Scientifique

Pharmacological Applications

Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate has been investigated for its role as a pharmacological agent due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Its structural modifications have been explored to enhance its efficacy against specific cancer types. For instance, derivatives of this compound have shown promising results in inhibiting tumor growth in preclinical models of glioblastoma and other malignancies by targeting specific molecular pathways involved in cancer progression .

Antiviral Properties

The compound has also been evaluated for antiviral activity. Research indicates that pyrimidine derivatives can inhibit viral replication by disrupting essential viral protein interactions. This compound has been tested against various viruses, demonstrating potential as a lead compound for developing new antiviral therapies .

Synthetic Methodologies

The synthesis of this compound involves several key steps that underscore its utility in organic chemistry.

Synthesis Pathways

The compound can be synthesized through a multi-step process involving the chlorination and iodination of pyrimidine derivatives. The following table summarizes the key steps involved:

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Chlorination | Chlorine gas | Room temperature |

| 2 | Iodination | Iodine, oxidizing agent | Reflux |

| 3 | Esterification | Methanol, acid catalyst | Reflux |

These synthetic routes not only yield this compound but also allow for the generation of various derivatives that can be further explored for enhanced biological activity.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in real-world applications.

Study on Anticancer Activity

In a recent study published in Nature, researchers synthesized a series of derivatives based on this compound and evaluated their effects on cancer cell lines. The findings revealed that certain modifications significantly increased the potency against breast cancer cells compared to the parent compound .

Evaluation of Antiviral Efficacy

Another study focused on the antiviral properties of this compound against influenza viruses. The results indicated that specific derivatives exhibited IC50 values in the low micromolar range, suggesting strong antiviral activity without cytotoxic effects on host cells .

Mécanisme D'action

The mechanism of action of methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with nucleic acids. The presence of halogen atoms can enhance its binding affinity to molecular targets, making it a potent inhibitor or modulator of biological pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 2,6-dichloropyridine-4-carboxylate: Similar in structure but lacks the iodine atom, which may affect its reactivity and biological activity.

2,6-Dichloro-5-iodopyrimidine-4-carboxylic acid: The carboxylic acid analog of the compound, which may have different solubility and reactivity properties.

Uniqueness

Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the pyrimidine ring and ester group makes it a versatile compound for various applications .

Activité Biologique

Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate (MDIP) is a halogenated pyrimidine derivative with significant potential in medicinal chemistry. Its unique structural attributes, including the presence of chlorine and iodine substituents, contribute to its diverse biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

MDIP has the molecular formula C₆H₃Cl₂IN₂O₂. The compound features:

- Pyrimidine ring : A six-membered aromatic heterocycle containing nitrogen.

- Chlorine atoms : Substituted at positions 2 and 6.

- Iodine atom : Located at position 5.

- Carboxylate group : Present at position 4.

These structural characteristics enhance the compound's lipophilicity and bioavailability, which are critical for its biological efficacy .

Anticancer Activity

MDIP has been studied for its potential anticancer properties. Preliminary research suggests that it may induce cytotoxic effects on cancer cell lines, including murine leukemia cells. The mechanism of action is thought to involve the inhibition of key cellular pathways that regulate cell proliferation and apoptosis .

A comparative analysis of similar compounds reveals that MDIP's unique combination of halogens may enhance its biological activity compared to other pyrimidine derivatives lacking such modifications. For instance:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-chloropyrimidine-4-carboxylate | Chlorine at position 2 | Less halogenation may lead to different reactivity. |

| 5-Iodouracil | Iodine at position 5 | Primarily used in cancer treatment; fewer halogens. |

| 2,4-Dichloropyrimidine | Chlorines at positions 2 and 4 | Lacks iodine; different biological activity profile. |

| Methyl 4-chloro-2-pyrimidinamine | Chlorine at position 4 | Amino group alters biological interactions significantly. |

| This compound | Chlorines at positions 2 and 6; iodine at position 5 | Potentially enhanced activity due to combined halogen effects. |

Research Findings and Case Studies

- Antiviral Activity : MDIP has shown potential antiviral effects against Herpes simplex virus type I and Poliovirus type I in preliminary studies, indicating a broad spectrum of biological activity that warrants further exploration .

- Cytotoxicity Studies : In vitro assays have demonstrated that MDIP can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and disruption of mitochondrial function. This suggests its potential as a therapeutic agent in oncology .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of MDIP have revealed that the presence of both chlorine and iodine significantly influences its biological activity. Compounds with fewer halogen substituents typically exhibit reduced efficacy against targeted biological pathways .

Propriétés

IUPAC Name |

methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2IN2O2/c1-13-5(12)3-2(9)4(7)11-6(8)10-3/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECMJPAEJITPMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC(=N1)Cl)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670643 | |

| Record name | Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1136962-00-9 | |

| Record name | Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.